molecular formula C25H25FN6O2 B2782273 N-[4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide CAS No. 1216840-93-5

N-[4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No. B2782273
CAS RN: 1216840-93-5
M. Wt: 460.513
InChI Key: IRIPMSCKDBOYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This involves determining the structure of the compound using various spectroscopic methods, such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity .

Scientific Research Applications

Anticancer Properties

The compound exhibits potent anticancer activity. Researchers have found that it can inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer types. Its mechanism of action involves interfering with key cellular pathways, making it a promising candidate for cancer therapy .

Antibacterial Activity

Studies have demonstrated that this compound possesses antibacterial properties. It can effectively inhibit the growth of certain bacterial strains, including drug-resistant ones. Researchers are investigating its potential as a novel antibiotic agent .

Antifungal Effects

The compound also shows antifungal activity. It can inhibit the growth of fungal pathogens, making it relevant for treating fungal infections. Further research is needed to explore its efficacy against specific fungal species .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. This compound has been investigated as an anti-inflammatory agent. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .

Immunomodulation

Immunomodulators regulate the immune system. This compound has shown promise as an immunomodulator, potentially influencing immune responses. Researchers are studying its effects on immune cells and cytokine production .

Other Therapeutic Applications

Beyond the mentioned areas, this compound has been explored for its potential in treating metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. Its diverse pharmacological properties make it an intriguing subject for further investigation .

Mechanism of Action

If the compound is a drug, this involves studying how it interacts with the body to produce its effects .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its use or handling .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies on the compound’s properties or effects .

properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2/c1-17-3-4-19(15-18(17)2)22-9-10-23-28-31(25(34)32(23)27-22)16-24(33)30-13-11-29(12-14-30)21-7-5-20(26)6-8-21/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIPMSCKDBOYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.